molecular formula C19H26N2O4 B3007571 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide CAS No. 851403-91-3

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide

Cat. No. B3007571
CAS RN: 851403-91-3
M. Wt: 346.427
InChI Key: YLHPZNLSTVEKFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper details the synthesis of a series of benzamide derivatives with a quinoline moiety. These compounds were synthesized and then reacted with nickel acetate to form nickel complexes. The synthesis involved treating the compounds with KOH, followed by a reaction with nickel acetate or nickel chloride for the dimethylated compound. An alternative synthesis pathway was also explored, confirming the formation mechanism of a specific nickel complex.

Paper discusses the use of N,N-dimethylformamide (DMF) as a precursor for the synthesis of heterocycles, including quinazolin-4-ones. The synthesis was carried out using elemental iodine without the need for metals or peroxides, indicating a metal-free approach to synthesizing heterocyclic compounds.

Paper describes the synthesis of nickel complexes ligated by quinolin-8-amine derivatives. The synthesis was a one-pot reaction involving 8-aminoquinolines, ketones, and nickel halides. The paper provides insights into the synthesis process and the characterization of these nickel complexes.

Molecular Structure Analysis

The molecular structures of the synthesized compounds and their nickel complexes were characterized using spectroscopic analyses and single-crystal X-ray diffraction in papers and . These analyses revealed the geometry of the nickel complexes, which varied between octahedral and distorted trigonal-bipyramidal geometries. The structural details are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The nickel complexes synthesized in papers and were tested for their catalytic activities in ethylene oligomerization. The nature of the ligands and reaction conditions significantly influenced the catalytic performance of these complexes. The studies showed that these complexes could exhibit good to high activities, with variations depending on the substituents and auxiliary ligands used in the catalytic system.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide" are not directly reported, the papers provide information on related compounds. The properties of these compounds, such as solubility, stability, and reactivity, can be inferred from the synthesis and characterization data provided. The nickel complexes, in particular, showed promising catalytic properties, which are indicative of their potential utility in industrial applications.

Scientific Research Applications

Synthetic Methodologies and Characterization

The synthesis and characterization of quinoline derivatives have been a significant area of research due to their diverse applications in medicinal chemistry and material science. For instance, Zhou et al. (2010) demonstrated a radical bromination reaction of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate, showcasing the synthetic versatility of quinoline derivatives under photocatalytic conditions (Zhou et al., 2010). This work underlines the importance of quinoline scaffolds in organic synthesis and their potential modifications for various applications.

Biological Evaluation and Antiviral Activities

Quinoline derivatives have been extensively evaluated for their biological activities, including antiviral properties. Elzahabi (2017) synthesized novel quinoxaline compounds and tested them for antiviral activity against HCV, HBV, HSV-1, and HCMV. The study found that certain compounds exhibited potent activity against HCMV, highlighting the therapeutic potential of quinoline derivatives in antiviral drug development (Elzahabi, 2017).

Antimalarial and Antifungal Activity

The search for new antimalarial and antifungal agents has led to the exploration of quinoline derivatives due to their promising biological activities. Vandekerckhove et al. (2015) synthesized N-functionalized aminoquinolines and evaluated their antiplasmodial and antifungal activities. The compounds exhibited moderate potency against Plasmodium falciparum, and some showed activity against chloroquine-resistant strains, suggesting their potential as antimalarial agents (Vandekerckhove et al., 2015).

Chemical Sensors and Environmental Applications

Quinoline derivatives have also found applications in chemical sensing, particularly for the detection of metal ions in environmental samples. Kim et al. (2016) developed a quinoline-based "off-on fluorescence type" chemosensor for Zn2+ detection in aqueous media. This sensor could distinguish Zn2+ from other metal ions, indicating its potential for environmental monitoring and analysis (Kim et al., 2016).

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-5-12(6-2)18(22)20-10-9-13-11-14-15(24-3)7-8-16(25-4)17(14)21-19(13)23/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHPZNLSTVEKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCC1=CC2=C(C=CC(=C2NC1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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